2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole
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Overview
Description
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1H-imidazole with a thiazole derivative. One common method includes the use of a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of n-butyllithium .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the imidazole ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-(4-alkyl-1H-imidazol-1-yl)-1,3-thiazole.
Oxidation: Products include oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazole or thiazole rings.
Scientific Research Applications
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved are specific to the biological system being studied .
Comparison with Similar Compounds
- 2-(4-Bromo-1H-imidazol-1-yl)pyridine
- 2-(4-Bromo-1H-imidazol-1-yl)-4-fluoropyridine
Comparison: 2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .
Biological Activity
The compound 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole is a hybrid molecule that combines the structural features of imidazole and thiazole, both of which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the imidazole moiety in this compound enhances its activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of thiazole derivatives, it was found that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.7 to 15.62 µg/mL for various derivatives, indicating strong bactericidal activity .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.7 | S. aureus |
Other Derivatives | 3.91 | E. coli |
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely studied. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and imidazole rings can significantly influence cytotoxicity against cancer cell lines.
Research Findings
A study reported that thiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
A-431 | <10 | Doxorubicin (20) |
Jurkat | <10 | Doxorubicin (20) |
Anticonvulsant Activity
Thiazoles have also been recognized for their anticonvulsant properties. The presence of specific substituents on the thiazole ring can enhance the efficacy of these compounds in seizure models.
Efficacy in Seizure Models
In preclinical studies, compounds similar to this compound demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The SAR indicated that halogen substitutions at specific positions on the imidazole ring contributed to increased anticonvulsant activity .
Model | Compound Effectiveness (%) | Standard Drug Effectiveness (%) |
---|---|---|
MES | 100 | Phenytoin (80) |
PTZ | 90 | Ethosuximide (85) |
Properties
Molecular Formula |
C6H4BrN3S |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-(4-bromoimidazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H |
InChI Key |
SEONVIGGNKSVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N2C=C(N=C2)Br |
Origin of Product |
United States |
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